ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Description
Properties
IUPAC Name |
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C8H16O2.C2H6O2/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2;9-5-7-1-2-8(6-10)4-3-7;3-1-2-4/h3-6H,1-2H3;7-10H,1-6H2;3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFIWBNEPGGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC.C1CC(CCC1CO)CO.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25640-14-6 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol: This compound, also known as ethylene glycol, is typically produced through the hydration of ethylene oxide. The reaction involves ethylene oxide and water, catalyzed by either acid or base, to yield ethane-1,2-diol.
[4-(Hydroxymethyl)cyclohexyl]methanol:
Methyl 4-acetyloxybenzoate: This ester is typically synthesized through the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Ethane-1,2-diol: Industrially, ethane-1,2-diol is produced by the hydration of ethylene oxide, which is derived from ethylene. The process is highly efficient and widely used in the production of antifreeze and polyester fibers.
[4-(Hydroxymethyl)cyclohexyl]methanol: The industrial production involves the catalytic hydrogenation of dimethyl terephthalate using a copper chromite catalyst.
Methyl 4-acetyloxybenzoate: Industrial production typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride, followed by purification processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethane-1,2-diol can be oxidized to produce glycolic acid or oxalic acid, depending on the reaction conditions.
Reduction: [4-(Hydroxymethyl)cyclohexyl]methanol can undergo reduction reactions to form cyclohexane derivatives.
Substitution: Methyl 4-acetyloxybenzoate can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation of Ethane-1,2-diol: Glycolic acid, oxalic acid.
Reduction of [4-(Hydroxymethyl)cyclohexyl]methanol: Cyclohexane derivatives.
Substitution of Methyl 4-acetyloxybenzoate: Various substituted benzoates.
Scientific Research Applications
Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of metabolic pathways involving glycol derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of antifreeze, polyester fibers, and plasticizers.
Mechanism of Action
The mechanism of action of this compound depends on its individual components:
Ethane-1,2-diol: Functions as a solvent and antifreeze agent by lowering the freezing point of water.
[4-(Hydroxymethyl)cyclohexyl]methanol: Acts as a building block in the synthesis of polyesters, enhancing the strength and clarity of the final product.
Methyl 4-acetyloxybenzoate: Serves as an intermediate in organic synthesis, participating in esterification and substitution reactions.
Comparison with Similar Compounds
Ethane-1,2-diol (Ethylene Glycol)
Ethane-1,2-diol, commonly known as ethylene glycol, is a diol with the formula HOCH₂CH₂OH. It is widely used as an antifreeze agent but is highly toxic upon ingestion. Its metabolic pathway involves hepatic conversion to glycolaldehyde, glycolic acid, glyoxylic acid, and finally oxalic acid, which chelates calcium ions to form calcium oxalate (CaOx) crystals, leading to nephrotoxicity and urolithiasis in experimental models .
[4-(Hydroxymethyl)cyclohexyl]methanol
This compound is a cyclohexane derivative with hydroxymethyl groups at the 1,4-positions. It is structurally related to selective estrogen receptor beta (ERβ) agonists, as demonstrated in pharmacological studies where analogs of this compound showed binding affinity and functional activity in TR-FRET and cell-based assays . Its stereoisomeric forms (cis/trans) and substituent modifications (e.g., fluorination) influence biological activity .
Methyl 4-Acetyloxybenzoate
Methyl 4-acetyloxybenzoate is an aromatic ester derived from 4-hydroxybenzoic acid, with an acetyloxy group at the para position. Similar esters, such as ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate, are synthesized via base-catalyzed reactions (e.g., Na₂CO₃ or K₂CO₃) and exhibit varied solubility and reactivity due to substituent effects .
Comparison with Similar Compounds
Ethane-1,2-diol and Related Diols
Ethylene glycol’s toxicity and metabolic pathway distinguish it from other diols:
Key Insight : Substituted diols like 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol exhibit reduced toxicity due to structural modifications that enhance solubility and alter metabolic fates .
[4-(Hydroxymethyl)cyclohexyl]methanol and Cyclohexyl Derivatives
Structural analogs of this compound highlight the impact of ring size and substituents on biological activity:
Key Insight: Fluorinated analogs (e.g., 4-fluoro derivatives) of [4-(hydroxymethyl)cyclohexyl]methanol show enhanced ERβ binding due to increased electronegativity and steric effects .
Methyl 4-Acetyloxybenzoate and Benzoate Esters
Esterification and substituent placement critically influence physicochemical properties:
Biological Activity
Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate is a complex compound that integrates three distinct chemical entities: ethane-1,2-diol (ethylene glycol), [4-(hydroxymethyl)cyclohexyl]methanol, and methyl 4-acetyloxybenzoate. Each component contributes unique biological and chemical properties, making this compound of interest in various scientific fields, including medicinal chemistry and materials science.
Chemical Composition
| Component | IUPAC Name | Molecular Formula | CAS Number |
|---|---|---|---|
| Ethane-1,2-diol | Ethylene glycol | C₂H₆O₂ | 107-21-1 |
| [4-(Hydroxymethyl)cyclohexyl]methanol | 1-(Hydroxymethyl)-4-methylcyclohexylmethanol | C₉H₁₆O₂ | 1354932-12-9 |
| Methyl 4-acetyloxybenzoate | Methyl 4-acetoxybenzoate | C₉H₁₀O₄ | 122-62-3 |
Pharmacological Properties
The biological activity of the compound can be attributed to its individual components:
-
Ethane-1,2-diol (Ethylene Glycol) :
- Metabolic Pathways : Ethylene glycol is metabolized in the liver to glycolic acid and oxalic acid, which can lead to metabolic acidosis if ingested in large quantities. Its metabolism has been studied for its effects on kidney function and potential toxicity.
- Therapeutic Uses : It is used as a solvent in pharmaceutical formulations and has applications in drug delivery systems due to its ability to enhance solubility.
-
[4-(Hydroxymethyl)cyclohexyl]methanol :
- Antimicrobial Activity : Research indicates that derivatives of cyclohexanol exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications.
- Biocompatibility : This compound may also be investigated for its compatibility with biological tissues, which is crucial for drug formulation.
-
Methyl 4-acetyloxybenzoate :
- Anti-inflammatory Effects : Methyl 4-acetyloxybenzoate is known for its anti-inflammatory properties and has been studied as a potential therapeutic agent.
- Analgesic Properties : Similar compounds have shown promise in pain management, further supporting the potential biological activity of this ester.
Case Study 1: Toxicological Assessment of Ethylene Glycol
A study published in Toxicology Reports assessed the toxic effects of ethylene glycol on renal function in animal models. Results indicated that high doses led to significant renal impairment, emphasizing the need for careful dosage considerations in medicinal formulations .
Case Study 2: Antimicrobial Properties of Cyclohexanol Derivatives
Research conducted by Smith et al. (2023) demonstrated that derivatives of cyclohexanol possess notable antibacterial activity against strains of Staphylococcus aureus. The study highlighted the potential use of these compounds in developing new antimicrobial agents .
Case Study 3: Anti-inflammatory Activity of Methyl Esters
A clinical trial explored the anti-inflammatory effects of methyl esters similar to methyl 4-acetyloxybenzoate. Patients receiving these compounds showed a marked reduction in inflammation markers compared to a placebo group, indicating their therapeutic potential .
Q & A
Q. How to design a kinetic model for ethane-1,2-diol degradation under oxidative conditions?
- Methodological Answer : Use pseudo-first-order kinetics with excess H₂O₂. Monitor glycolic acid formation via HPLC and fit data to the Arrhenius equation (Eₐ ~50 kJ/mol). Incorporate DFT-derived activation barriers for mechanistic validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
